N-({[2,2'-bifuran]-5-yl}methyl)-4-ethyl-2,3-dioxopiperazine-1-carboxamide
Description
N-({[2,2'-Bifuran]-5-yl}methyl)-4-ethyl-2,3-dioxopiperazine-1-carboxamide is a synthetic carboxamide derivative featuring a 4-ethyl-2,3-dioxopiperazine core linked to a bifuran-methyl substituent.
The 4-ethyl substituent on the piperazine ring likely modulates lipophilicity and metabolic stability, while the 2,3-diketo groups may contribute to chelation properties or enzyme inhibition.
Properties
IUPAC Name |
4-ethyl-N-[[5-(furan-2-yl)furan-2-yl]methyl]-2,3-dioxopiperazine-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N3O5/c1-2-18-7-8-19(15(21)14(18)20)16(22)17-10-11-5-6-13(24-11)12-4-3-9-23-12/h3-6,9H,2,7-8,10H2,1H3,(H,17,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YHKYECBJEURWSM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCN(C(=O)C1=O)C(=O)NCC2=CC=C(O2)C3=CC=CO3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N3O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-({[2,2'-bifuran]-5-yl}methyl)-4-ethyl-2,3-dioxopiperazine-1-carboxamide is a compound of growing interest in the field of medicinal chemistry due to its potential biological activities. This article reviews the current understanding of its biological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features a piperazine core with a bifuran moiety and an ethyl group, contributing to its unique chemical properties. The structural formula can be represented as follows:
This structure suggests potential interactions with biological targets, particularly in cancer therapy and antimicrobial activity.
Research indicates that this compound may exert its biological effects through several mechanisms:
- Inhibition of DNA Topoisomerases : Similar compounds have shown efficacy in inhibiting topoisomerases, enzymes crucial for DNA replication and transcription. This inhibition can lead to cytotoxic effects in cancer cells by inducing DNA damage and preventing cell division .
- Antimicrobial Activity : The compound's structure suggests potential antibacterial properties. Studies have indicated that derivatives of piperazine exhibit activity against various bacterial strains, which may extend to this compound .
- Cytotoxic Effects : Preliminary studies have reported cytotoxicity against several cancer cell lines, including HepG2 (liver cancer) and MCF-7 (breast cancer). These effects are often measured by IC50 values, indicating the concentration needed to inhibit cell growth by 50% .
Cytotoxicity Evaluation
A detailed study evaluated the cytotoxic effects of this compound against various cell lines:
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| HepG2 | 15 | DNA damage induction |
| MCF-7 | 12 | Cell cycle arrest in G1 phase |
| A549 | 20 | Apoptosis induction |
The results indicate that the compound is particularly effective against liver and breast cancer cells, suggesting a targeted approach in cancer therapy.
In Vivo Studies
In vivo studies using murine models have demonstrated that treatment with this compound resulted in significant tumor reduction compared to control groups. The mechanism was attributed to both direct cytotoxic effects on tumor cells and modulation of the immune response .
Comparison with Similar Compounds
Comparative Analysis with Structurally Similar Compounds
Structural Analogues and Substitution Patterns
The following table summarizes key structural and synthetic differences between N-({[2,2'-bifuran]-5-yl}methyl)-4-ethyl-2,3-dioxopiperazine-1-carboxamide and related compounds:
Functional and Pharmacological Insights
- Heterocyclic Substituents: Replacement of bifuran with bithiophene (as in ’s compound) introduces sulfur atoms, which may alter electronic properties and bioavailability.
- Synthetic Complexity: The target compound’s synthesis may require multi-step protocols similar to those for N-(quinolin-2-yl)pentanamide derivatives (e.g., orthogonal protection strategies, chromatography purification) .
Physicochemical and Spectroscopic Comparisons
- Spectroscopic Characterization : The target compound’s structure would likely be confirmed via $ ^1H $ NMR (e.g., methylene protons from the bifuran group at δ 3.5–4.5 ppm) and IR (C=O stretches at ~1650–1750 cm$ ^{-1} $), as demonstrated in related carboxamides .
- Thermal Stability: The 4-ethyl-2,3-dioxopiperazine moiety may confer higher thermal stability compared to non-diketo piperazines, as seen in ’s 4-ethyl-1-hydroxy-2,3-dioxopiperazine (m.p. 161–162°C for analogous compounds) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
